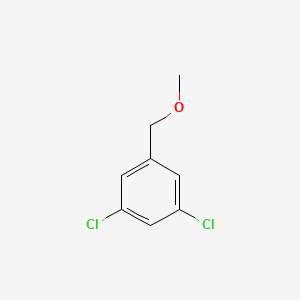
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromoisobutyrate is an ester compound with the molecular formula C6H11BrO2 . It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid . This organic compound is a colorless to slightly yellow liquid with a distinct odor .
Synthesis Analysis
The synthesis of Ethyl 2-bromoisobutyrate involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures . This method is widely utilized on a commercial scale, making Ethyl 2-bromoisobutyrate an important intermediate in organic synthesis .Molecular Structure Analysis
The structural formula of Ethyl 2-bromoisobutyrate is CH3 - CH (Br) - CH2 - COO - CH2 - CH3 .Chemical Reactions Analysis
When ethyl 2-bromoisobutyrate is exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .Physical And Chemical Properties Analysis
Ethyl 2-bromoisobutyrate is a colorless liquid with a molecular weight of 167.06 g/mol and a density of 1.441 g/mL at 25°C . Its boiling point is between 136-138°C .科学的研究の応用
Surface Functionalization and Corrosion Resistance
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid (BUPA) has been employed in the grafting of mixed monolayers on substrates like Phynox to enhance corrosion resistance and serve as a platform for surface-initiated atom transfer radical polymerization (ATRP). The incorporation of BUPA with other phosphonic acids, such as 1-dodecylphosphonic acid (C12PA), has shown to significantly improve the corrosion resistance of the treated substrates. Additionally, BUPA initiates the ATRP of functional polymers, further contributing to the protective and functional capabilities of the coating (Barthélémy et al., 2014).
Polymerization Initiator on Titanium and Other Substrates
Research has demonstrated the effectiveness of BUPA as an initiator for the ATR polymerization of styrene on titanium substrates. The study highlighted the advantages of using induction heating over conventional heating methods for initiating polymerization, resulting in a denser and thicker polymer layer. This application underscores the versatility of BUPA as an initiator for polymerization on various metallic surfaces, enhancing their surface properties for technological applications (Barthélémy et al., 2011).
Enhancing Nanoparticle Stabilization in Liquid Crystals
In the context of materials science, BUPA has been explored for the synthesis of oligomesogenic phosphonic acids, which play a critical role in stabilizing nanoparticles colloids within nematic liquid crystals. This approach has potential applications in the development of advanced materials with unique optical and electronic properties, demonstrating the chemical's utility beyond surface treatment and polymerization (Prodanov et al., 2015).
作用機序
The visible light-induced polymerization of methyl methacrylate in the presence of methylene blue as a photocatalyst and various bromine-containing organic compounds was first investigated . The simultaneous realization of two different processes determines the linear growth of the polymer chain upon conversion .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNQWAMVLRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)





![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)

